

In vitro and in vivo studies on VX-765 efficacy

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Compound of Interest

Compound Name: VX-765

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VX-765 Efficacy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of **VX-765** (Belnacasan), a selective inhibitor of the interleukin-1 β converting enzyme (ICE)/caspase-1. **VX-765** is a prodrug that is rapidly metabolized to its active form, VRT-043198.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

VX-765 is an orally available prodrug that is converted by plasma esterases into its active metabolite, VRT-043198.[3] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily of caspases.[4] It acts by covalently modifying the catalytic cysteine residue in the active site of caspase-1.[3] This inhibition blocks the maturation and release of the pro-inflammatory cytokines interleukin-1 β (IL-1 β) and interleukin-18 (IL-18), which are key mediators of inflammation.[3][5] **VX-765** has also been shown to inhibit caspase-4 and block pyroptosis, a form of inflammatory cell death.[3]

In Vitro Efficacy

The in vitro activity of **VX-765**'s active form, VRT-043198, has been demonstrated through enzymatic and cell-based assays.

Table 1: In Vitro Inhibitory Activity of VRT-043198

Assay Type	Target	Cell Line/System	Key Findings	Reference
Enzymatic Assay	Caspase-1	Recombinant human caspase-1	Potent inhibition	[2]
Cell-Based Assay	IL-1β Release	Human peripheral blood mononuclear cells (PBMCs)	Inhibition of LPS-induced IL-1β secretion	[4] [5]
Cell-Based Assay	IL-18 Release	Human peripheral blood mononuclear cells (PBMCs)	Inhibition of LPS-induced IL-18 secretion	[4] [5]
Cell-Based Assay	Cytokine Specificity	Human peripheral blood mononuclear cells (PBMCs)	No significant effect on the release of IL-1α, TNF-α, IL-6, and IL-8	[4] [5]

In Vivo Efficacy

VX-765 has demonstrated significant efficacy in a wide range of preclinical models of inflammatory and autoimmune diseases.

Table 2: Summary of In Vivo Efficacy of VX-765 in Preclinical Models

Disease Model	Animal Model	Dosage and Administration	Key Findings	Reference
Rheumatoid Arthritis	Collagen-Induced Arthritis (Mouse)	100 mg/kg, i.p., twice daily (prophylactic)	Significantly reduced joint clinical scores, suppressed bone marrow edema and synovitis, prevented bone erosion, and decreased serum cytokine levels. [6] At 100 mg/kg, efficacy was comparable to 5 mg/kg prednisolone.[1] [5]	[1][5][6]
Myocardial Infarction (Ischemia-Reperfusion Injury)	Rat	32 mg/kg, i.v. bolus before reperfusion	Decreased infarct size to $29.2 \pm 4.9\%$ of the risk zone compared to over 60% in the control group.[1] Combination with the P2Y ₁₂ antagonist ticagrelor further reduced infarct size to $17.5 \pm 2.3\%$. [7]	[1][7]
Multiple Sclerosis	Preclinical Model	Intranasal administration	Reduced disease progression by preventing	[8]

			damage to brain cells.[8]	
Traumatic Brain Injury	Controlled Cortical Impact (Mouse)	Not specified	Inhibited the expression of caspase-1, IL-1 β , and IL-18, and curbed gasdermin D (GSDMD) cleavage and ASC oligomerization in the injured cortex.[9]	[9]
HIV-1 Infection	Humanized NSG Mice	200 mg/kg, i.p., daily for 21 days	Significantly reduced circulating levels of IL-18 and TNF- α , preserved CD4+ T cells, and lowered plasma viral load and total HIV-1 DNA in the spleen.[10]	[10][11]
Spinal Cord Injury	Mouse	Not specified	Reduced fibrotic area, promoted white matter myelination, alleviated motor neuron injury, and improved functional recovery.[12]	[12]

Diabetic Nephropathy	Diabetic Mice	100 mg/kg	Ameliorated renal function, suppressed inflammatory cell infiltration and pyroptosis-associated protein expression, and mitigated tubulointerstitial fibrosis.[13]	[13]
Acute Liver Failure	D-GaIN/LPS-induced (Mouse)	100 mg/kg, i.p., 2 hours prior to D-GaIN/LPS	Significantly reduced mortality rate and liver pathological damage.[14]	[14]
Epilepsy	Chronic Epilepsy (Mouse)	12.5-200 mg/kg	Significantly reduced chronic epileptic activity in a dose-dependent manner (effective at ≥ 50 mg/kg). [15]	[15]
Ovarian Injury (Chemotherapy-induced)	Mouse	Gavage, once a day for 21 days	Maintained the level of AMH and inhibited the recruitment of primordial follicles, protecting against gonadotoxicity. [16]	[16]

Experimental Protocols

In Vitro Caspase-1 Enzymatic Assay

This assay directly measures the ability of VRT-043198 to inhibit the enzymatic activity of purified caspase-1.[\[17\]](#)

Materials:

- Recombinant human caspase-1 enzyme
- VRT-043198 (active metabolite of **VX-765**)
- Assay buffer (e.g., HEPES buffer with DTT and glycerol)
- Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorescent substrate like Ac-YVAD-AMC)
- 96-well microplate
- Plate reader (spectrophotometer or fluorometer)

Procedure:

- Prepare a serial dilution of VRT-043198 in the assay buffer.
- In a 96-well plate, add the recombinant caspase-1 enzyme to each well.
- Add the different concentrations of VRT-043198 to the wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the caspase-1 substrate to each well.
- Immediately measure the absorbance (at 405 nm for pNA substrate) or fluorescence (Ex/Em ~380/460 nm for AMC substrate) over time using a plate reader.
- Calculate the rate of substrate cleavage.

- Determine the percentage of inhibition by comparing the rates in the inhibitor-treated wells to the vehicle control.
- Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[\[17\]](#)

Cell-Based Assay for IL-1 β Release

This assay assesses the ability of **VX-765** to inhibit the release of IL-1 β from immune cells, a key downstream effect of caspase-1 activation.[\[17\]](#)

Materials:

- Immune cells (e.g., human PBMCs or THP-1 monocytic cell line)
- Cell culture medium
- Lipopolysaccharide (LPS)
- **VX-765**
- Inflammasome activator (e.g., ATP or Nigericin)
- Commercially available IL-1 β ELISA kit

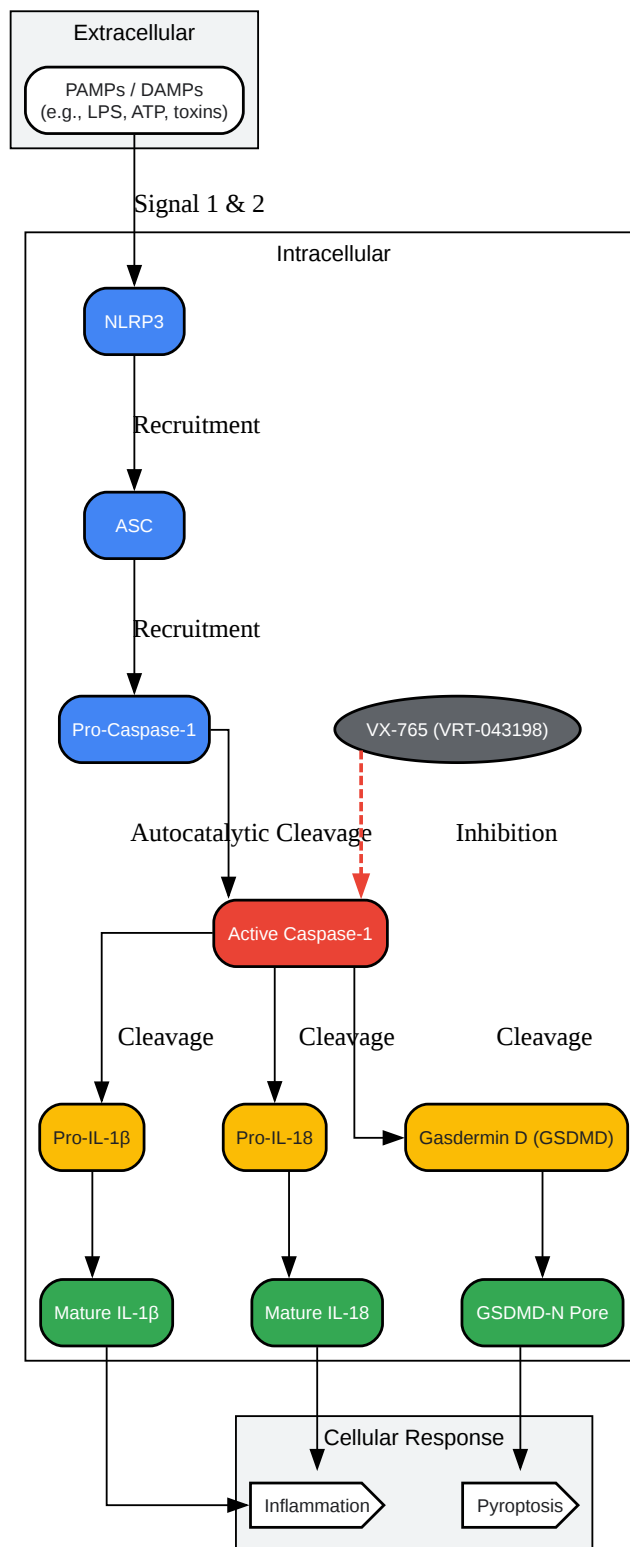
Procedure:

- **Cell Culture and Priming:** Culture the immune cells and prime them with LPS (e.g., 1 μ g/mL for 3-4 hours) to upregulate the expression of pro-IL-1 β and NLRP3.
- **Inhibitor Treatment:** Treat the cells with various concentrations of **VX-765** for 1 hour.
- **Inflammasome Activation:** Stimulate the NLRP3 inflammasome with a second signal, such as ATP (e.g., 2.5 mM) or Nigericin (e.g., 5 μ M), for an additional 30-60 minutes.
- **Supernatant Collection:** Centrifuge the cell plates to pellet the cells and collect the cell culture supernatants.

- IL-1 β Quantification: Quantify the amount of secreted IL-1 β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using the recombinant IL-1 β provided in the ELISA kit.
 - Calculate the concentration of IL-1 β in each sample.
 - Determine the percentage of inhibition of IL-1 β release for each **VX-765** concentration compared to the stimulated vehicle control.
 - Calculate the IC50 value from the dose-response curve.[\[17\]](#)

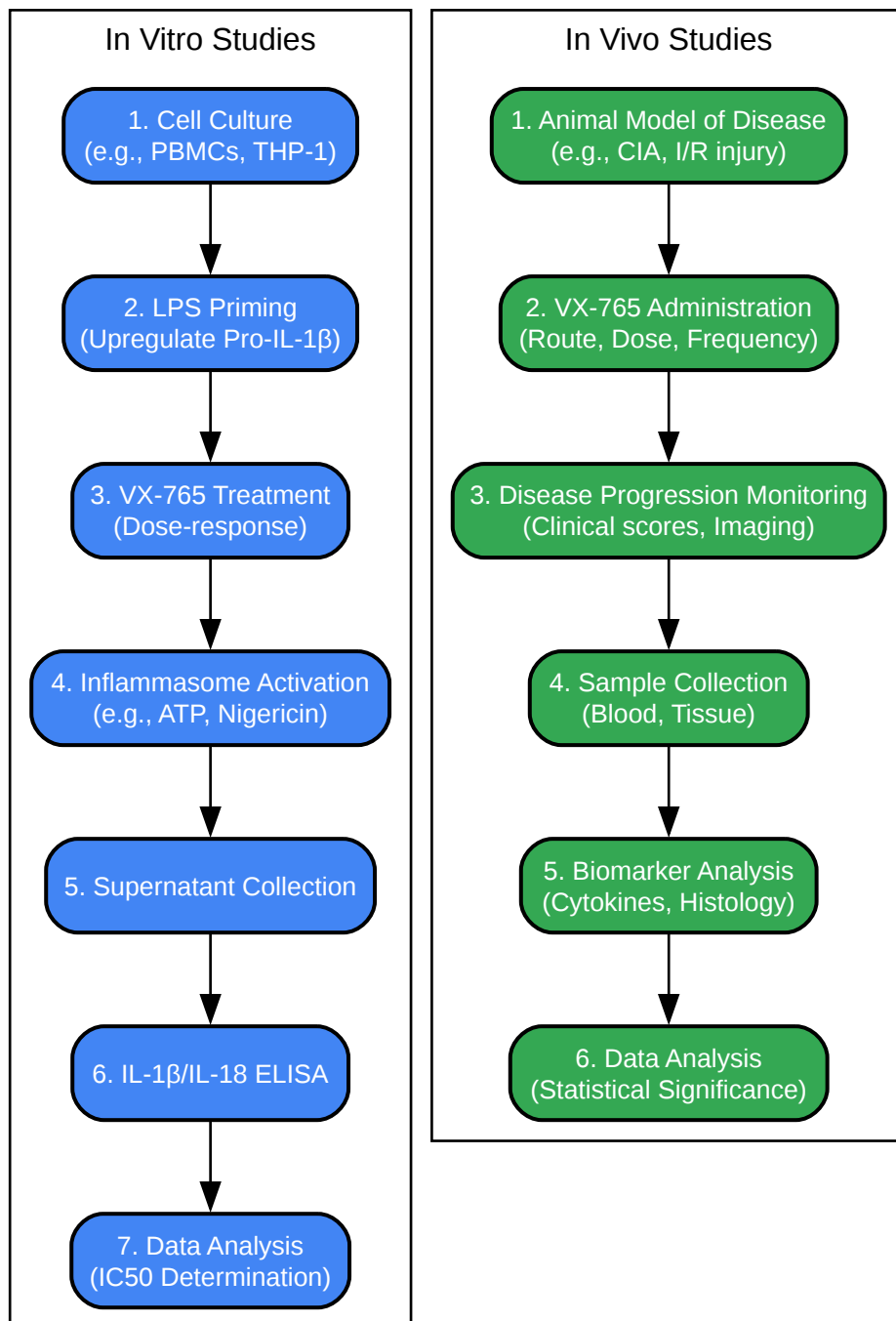
Signaling Pathways and Experimental Workflows

VX-765 Mechanism of Action in the Inflammasome Pathway

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Caption: **VX-765** inhibits Caspase-1, blocking cytokine maturation and pyroptosis.

General Experimental Workflow for Evaluating VX-765 Efficacy



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Caption: Workflow for assessing **VX-765** efficacy in vitro and in vivo.

Conclusion

VX-765 has demonstrated robust anti-inflammatory and disease-modifying effects across a range of preclinical disease models.[15] Its mechanism of action, centered on the selective inhibition of caspase-1 and the subsequent reduction of IL-1 β and IL-18, provides a strong rationale for its therapeutic potential in various inflammatory and autoimmune diseases.[18][19] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. While preclinical efficacy has been significant, the translation to clinical success has faced challenges, with Phase II trials in psoriasis and epilepsy not meeting their primary efficacy endpoints.[15] Nevertheless, ongoing research continues to explore the therapeutic utility of **VX-765** in a variety of indications.

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